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Cat. No.: B1575536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acetyl hexapeptide-38 is a synthetic peptide that has garnered significant interest in the

cosmetic and dermatological fields for its targeted volume-enhancing effects. This technical

guide provides an in-depth overview of its molecular structure, a detailed methodology for its

chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and a summary of its key

quantitative properties. Furthermore, it elucidates the signaling pathway through which Acetyl

hexapeptide-38 is understood to exert its biological effects.

Molecular Structure
Acetyl hexapeptide-38 is a synthetically derived hexapeptide with the amino acid sequence Ac-

Ser-Val-Val-Val-Arg-Thr-NH2.[1][2][3][4][5] The peptide is N-terminally acetylated and C-

terminally amidated. These modifications are crucial for enhancing its stability and

bioavailability by protecting it from enzymatic degradation by exopeptidases.

The systematic IUPAC name for Acetyl hexapeptide-38 is N-acetyl-L-seryl-L-valyl-L-valyl-L-

valyl-L-arginyl-L-threoninamide. Its molecular formula is C30H56N10O9, and it has a molecular

weight of approximately 700.83 g/mol .[4][5]

Physicochemical and Biological Properties
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A summary of the key quantitative data for Acetyl hexapeptide-38 is presented in the table

below. This includes its molecular identifiers, physicochemical characteristics, and reported

biological activity.

Parameter Value Reference(s)

Molecular Formula C30H56N10O9 [4][5]

Molecular Weight 700.83 g/mol [4][5]

Amino Acid Sequence
Ac-Ser-Val-Val-Val-Arg-Thr-

NH2
[1][2][3][4][5]

CAS Number 1400634-44-7 [2][4]

Appearance White to off-white powder [4]

Purity (by HPLC) ≥98.0% [4]

Solubility Water soluble

Biological Target

Peroxisome proliferator-

activated receptor-gamma

coactivator 1-alpha (PGC-1α)

[1][2]

Reported PGC-1α Expression

Increase
Up to 61.1% [1][2]

Reported Lipid Accumulation

Increase
Up to 32.4% [1]

Synthesis of Acetyl Hexapeptide-38
The primary method for the synthesis of Acetyl hexapeptide-38 is Fmoc-based Solid-Phase

Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a

growing peptide chain that is anchored to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase
Peptide Synthesis
1. Resin Selection and Preparation:
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Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated

peptides. A typical loading capacity is in the range of 0.4-0.8 mmol/g.

Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF),

for at least 1 hour prior to the first amino acid coupling.

2. Amino Acid Coupling Cycles (Iterative): This cycle of deprotection and coupling is repeated

for each amino acid in the sequence (Thr, Arg, Val, Val, Val, Ser).

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is

removed by treating the resin with a 20% solution of piperidine in DMF for a specified period

(e.g., 2 x 10 minutes). This exposes the free amine for the next coupling step.

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-

products.

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid (e.g., Fmoc-

L-Val-OH) is pre-activated using a coupling agent. A common activation solution consists of

the amino acid, a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-

1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like N,N-

diisopropylethylamine (DIPEA) in DMF. This activated mixture is then added to the resin, and

the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The side

chains of Threonine and Serine are typically protected with a tert-butyl (tBu) group, and

Arginine with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Washing: After the coupling reaction, the resin is washed extensively with DMF to remove

excess reagents and by-products.

3. N-Terminal Acetylation:

Following the final amino acid coupling and Fmoc deprotection, the N-terminus of the peptide

is acetylated. This is achieved by treating the peptide-resin with a solution of acetic

anhydride and a base (e.g., DIPEA or pyridine) in DMF.

4. Cleavage and Deprotection:
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The peptide is cleaved from the resin support, and the side-chain protecting groups are

simultaneously removed by treating the peptide-resin with a cleavage cocktail. A standard

cleavage cocktail for peptides with Arg(Pbf) and tBu-protected residues is a mixture of

trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). The TIS

acts as a scavenger to trap the reactive carbocations generated during the cleavage

process. The cleavage reaction is typically carried out for 2-3 hours at room temperature.

5. Precipitation, Purification, and Lyophilization:

The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

The crude peptide is then purified using preparative reverse-phase high-performance liquid

chromatography (RP-HPLC) on a C18 column. A typical mobile phase system consists of a

gradient of acetonitrile in water, both containing 0.1% TFA.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final

product as a white, fluffy powder.

6. Characterization:

The identity and purity of the synthesized Acetyl hexapeptide-38 are confirmed by analytical

RP-HPLC and mass spectrometry (e.g., ESI-MS).
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Caption: A flowchart illustrating the key stages of Acetyl hexapeptide-38 synthesis.
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Caption: The signaling cascade initiated by Acetyl hexapeptide-38.

Mechanism of Action
Acetyl hexapeptide-38 exerts its biological effects by stimulating the expression of Peroxisome

proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] PGC-1α is a

transcriptional coactivator that plays a pivotal role in the regulation of cellular energy

metabolism. By increasing the expression of PGC-1α, Acetyl hexapeptide-38 enhances the

process of adipogenesis, which is the formation of mature fat cells (adipocytes) from precursor

cells. This leads to a greater accumulation of lipids within the adipocytes, resulting in an

increase in the volume of adipose tissue in the targeted area. In vitro studies have
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demonstrated that treatment with Acetyl hexapeptide-38 can significantly increase both PGC-

1α expression and lipid accumulation.[1]

Conclusion
Acetyl hexapeptide-38 is a well-defined synthetic peptide with a specific molecular structure

and a clear mechanism of action related to the stimulation of adipogenesis. Its synthesis via

Fmoc-SPPS is a robust and well-established process, allowing for the production of high-purity

peptide for research and development. The information provided in this technical guide offers a

comprehensive resource for professionals in the fields of chemical synthesis, cosmetic science,

and drug development who are interested in the properties and production of Acetyl

hexapeptide-38.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PGC-1α mediates differentiation of mesenchymal stem cells to brown adipose cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. Adipocyte-Specific Expression of PGC1α Promotes Adipocyte Browning and Alleviates
Obesity-Induced Metabolic Dysfunction in an HO-1-Dependent Fashion - PMC
[pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. researchgate.net [researchgate.net]

5. bachem.com [bachem.com]

To cite this document: BenchChem. [Acetyl Hexapeptide-38: A Technical Guide to its
Molecular Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1575536#molecular-structure-and-synthesis-of-
acetyl-hexapeptide-38]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21817823/
https://www.benchchem.com/product/b1575536?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21817823/
https://pubmed.ncbi.nlm.nih.gov/21817823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9220759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9220759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9220759/
https://www.mdpi.com/1422-0067/22/11/6025
https://www.researchgate.net/publication/352084121_Contribution_of_PGC-1a_to_Obesity-_and_Caloric_Restriction-Related_Physiological_Changes_in_White_Adipose_Tissue
https://www.bachem.com/knowledge-center/peptide-guide/peptide-purification-process-and-methods/
https://www.benchchem.com/product/b1575536#molecular-structure-and-synthesis-of-acetyl-hexapeptide-38
https://www.benchchem.com/product/b1575536#molecular-structure-and-synthesis-of-acetyl-hexapeptide-38
https://www.benchchem.com/product/b1575536#molecular-structure-and-synthesis-of-acetyl-hexapeptide-38
https://www.benchchem.com/product/b1575536#molecular-structure-and-synthesis-of-acetyl-hexapeptide-38
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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